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Compound of Interest

Compound Name: Devapamil

Cat. No.: B1218581 Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with guidance on controlling for the off-target effects of Devapamil, a
phenylalkylamine L-type calcium channel blocker, on potassium channels.

Frequently Asked Questions (FAQs)
Q1: What is Devapamil and what is its primary mechanism of action?

Devapamil, also known as D888, is a derivative of Verapamil and is classified as a

phenylalkylamine.[1] Its primary therapeutic and experimental use is as an antagonist of L-type

calcium (Ca2+) channels, which are crucial for cardiac function and smooth muscle contraction.

[2][3] It exerts its blocking effect on the pore-forming alpha 1 subunit of these channels.[2][3]

Q2: Does Devapamil affect ion channels other than L-type calcium channels?

Yes. Like its parent compound Verapamil, Devapamil is known to have off-target effects, most

notably the blockade of various types of voltage-gated potassium (Kv) channels. This is a

critical consideration in experiments aiming to isolate the effects of L-type calcium channel

blockade.

Q3: Which specific potassium channels are known to be blocked by Verapamil/Devapamil?

Verapamil has been shown to block a range of potassium channels, including:
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Delayed Rectifier Channels: This includes rapidly activating (IKr) and slowly activating (IKs)

channels, such as hERG and Kv1.5.

A-type Potassium Channels: Such as Kv1.4.

ATP-sensitive Potassium (KATP) Channels: Verapamil can inhibit these channels by

targeting the pore-forming Kir6.2 subunit.

Other Kv Channels: Studies have shown inhibitory effects on Kv1.1, Kv1.2, Kv1.3, Kv2.1,

Kv3.1, and Kv3.2.

Q4: How does the potency of Devapamil/Verapamil on potassium channels compare to its

potency on L-type calcium channels?

The affinity of Verapamil for L-type calcium channels is generally in the micromolar to sub-

micromolar range. However, its affinity for certain potassium channels can be surprisingly high

and fall within a similar concentration range, leading to significant experimental confounds. For

instance, the IC50 for hERG channel inhibition by Verapamil is in the nanomolar range,

comparable to its L-type Ca2+ channel affinity.

Troubleshooting Guide
Issue: I'm observing an effect on cellular excitability or membrane potential that cannot be

explained by L-type calcium channel blockade alone.

Possible Cause: Uncontrolled blockade of potassium channels by Devapamil. K+ channels

are primary regulators of cellular repolarization and resting membrane potential. Their

inhibition can lead to action potential prolongation and membrane depolarization.

Troubleshooting Steps:

Verify Off-Target Effect: Use a structurally unrelated L-type calcium channel blocker that

has a different profile of potassium channel inhibition (e.g., a dihydropyridine like

nifedipine, which has been shown to not affect Kv currents in some preparations) as a

control. If the unexpected effect disappears, it is likely due to Devapamil's off-target

action.
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Isolate K+ Channel Activity: In electrophysiology setups, use specific voltage protocols and

ionic solutions to isolate potassium currents. This will allow you to directly measure the

inhibitory effect of Devapamil on K+ channels in your specific experimental system.

Titrate Devapamil Concentration: Use the lowest possible concentration of Devapamil
that effectively blocks L-type calcium channels while minimizing effects on potassium

channels. A dose-response curve for both channel types in your system is highly

recommended.

Issue: The blocking effect of Devapamil appears to be use- or frequency-dependent.

Possible Cause: Devapamil and Verapamil exhibit state-dependent blockade, meaning they

bind with higher affinity to channels that are in the open or inactivated state. This is a known

characteristic of their action on both calcium and potassium channels.

Troubleshooting Steps:

Standardize Stimulation Protocols: When comparing experiments, ensure that the

frequency and duration of electrical or chemical stimulation are identical to avoid variability

introduced by use-dependent effects.

Characterize State Dependence: Design voltage-clamp protocols that hold the cell

membrane at different potentials to assess Devapamil's affinity for the resting, open, and

inactivated states of the channels under investigation.

Consider a Pre-incubation Period: Allow sufficient time for the drug to equilibrate and for

the block to reach a steady state before taking measurements, especially when using

protocols with repetitive stimulation.

Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC50) values of

Verapamil (a close analog of Devapamil) on various potassium channels. This data highlights

the potential for significant off-target effects at concentrations used for L-type calcium channel

blockade.
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Channel Type Specific Channel IC50 (µM)
Tissue/Expression
System

Delayed Rectifier (Kv)
fHK (rapidly

activating)
45

Human Embryonic

Kidney (HEK) Cells

Native Hippocampal

Kv
3

Guinea Pig CA1

Neurons

Kv1.1 35 Xenopus Oocytes

Kv1.2 98 Xenopus Oocytes

Kv1.3 12 Xenopus Oocytes

Kv2.1 226 Xenopus Oocytes

Kv3.1 6 Xenopus Oocytes

Kv3.2 11 Xenopus Oocytes

hERG (Kv11.1) 0.21 HEK293 Cells

fKv1.4ΔN 260.71 Xenopus Oocytes

Inwardly Rectifying

(Kir)
Kir6.2/SUR2A (KATP) 8.9

Patch Clamp

Experiments

Kir6.2ΔC36 11.5
Patch Clamp

Experiments

Data compiled from multiple sources. Note that IC50 values can vary significantly based on the

experimental conditions, temperature, and specific splice variants of the channels.

Experimental Protocols
Protocol: Whole-Cell Patch-Clamp Electrophysiology to
Differentiate Ca2+ vs. K+ Channel Block
This protocol allows for the direct measurement of Devapamil's effects on voltage-gated

potassium currents, independent of calcium currents.
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1. Cell Preparation:

Culture cells expressing the potassium channel of interest (or use primary cells) on glass
coverslips.
Prior to recording, transfer a coverslip to the recording chamber on the microscope stage.

2. Solutions:

External Solution (to eliminate Na+ and Ca2+ currents):
140 mM N-methyl-D-glucamine (NMDG)
5 mM KCl
1 mM MgCl2
10 mM HEPES
Adjust pH to 7.4 with HCl.
Add 300 nM Tetrodotoxin (TTX) to block any residual voltage-gated sodium channels.
Internal (Pipette) Solution:
130 mM K-Aspartate
10 mM KCl
10 mM EGTA
10 mM HEPES
5 mM Mg-ATP
Adjust pH to 7.2 with KOH.

3. Recording Procedure:

Pull glass micropipettes to a resistance of 3-5 MΩ when filled with the internal solution.
Approach a cell and form a giga-ohm seal.
Rupture the cell membrane to achieve the whole-cell configuration.
Hold the cell at a resting potential of -80 mV.
Apply a voltage-step protocol to elicit potassium currents. For a typical delayed rectifier, this
might be a series of depolarizing steps from -80 mV to +60 mV in 10 mV increments for 200-
500 ms.
After obtaining a stable baseline recording, perfuse the external solution containing the
desired concentration of Devapamil onto the cell.
Repeat the voltage-step protocol at regular intervals to observe the time course and steady-
state level of potassium current inhibition.
Washout: Perfuse the cell with the control external solution to observe the reversibility of the
block.
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4. Data Analysis:

Measure the peak current amplitude at each voltage step before and after Devapamil
application.
Construct a current-voltage (I-V) plot to visualize the inhibition across a range of potentials.
Calculate the percentage of block at each concentration to generate a dose-response curve
and determine the IC50 value.

Visualizations
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Workflow for Assessing Devapamil's Off-Target Effects

Preparation

Experiment

Analysis

Prepare Cells Expressing
Target Ion Channels

Prepare Ca2+-free and
K+-rich Solutions

Establish Whole-Cell
Patch-Clamp Configuration

Record Baseline
K+ Currents

Apply Devapamil

Record K+ Currents
in Presence of Devapamil

Washout Devapamil Analyze Percentage of
Current Block

Generate Dose-Response
Curve

Calculate IC50
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Troubleshooting Unexpected Electrophysiological Effects

Unexpected Effect Observed
with Devapamil

Is the effect reproducible?

Does the effect persist with a
structurally different L-type

Ca2+ channel blocker?

Yes

Result: Experimental
Artifact or Variability

No

Conclusion: Effect is likely
mediated by L-type Ca2+

channel blockade.

Yes

Hypothesis: Off-target effect
on K+ channels is likely.

No

Is the effect dependent on
stimulation frequency?

Indicates State-Dependent Block.
Standardize stimulation protocols.

Yes

Indicates State-Independent Block.
Focus on concentration.

No

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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